molecular formula C20H18O2 B14643093 1-(Anthracen-2-YL)ethyl 2-methylprop-2-enoate CAS No. 54720-11-5

1-(Anthracen-2-YL)ethyl 2-methylprop-2-enoate

Cat. No.: B14643093
CAS No.: 54720-11-5
M. Wt: 290.4 g/mol
InChI Key: GYMFSISYCJKVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate is an organic compound that belongs to the class of esters. It is derived from anthracene, a polycyclic aromatic hydrocarbon, and methacrylic acid. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate typically involves the esterification of anthracene-2-ethanol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The aromatic ring of anthracene can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Anthracene-2-ethanol.

    Substitution: Brominated or nitrated anthracene derivatives.

Scientific Research Applications

1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.

    Medicine: Explored for its potential in drug delivery systems.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate involves its interaction with molecular targets through its ester and aromatic groups. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include ester hydrolysis and aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Anthracene-2-carboxylic acid: Similar aromatic structure but different functional groups.

    2-Methylprop-2-enoic acid: Shares the methacrylate moiety.

    Anthracene-2-ethanol: Precursor in the synthesis of 1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate.

Uniqueness

This compound is unique due to its combination of an anthracene moiety with a methacrylate ester group. This unique structure imparts specific chemical and physical properties, making it valuable in various applications, particularly in the fields of materials science and organic synthesis.

Properties

CAS No.

54720-11-5

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

1-anthracen-2-ylethyl 2-methylprop-2-enoate

InChI

InChI=1S/C20H18O2/c1-13(2)20(21)22-14(3)15-8-9-18-11-16-6-4-5-7-17(16)12-19(18)10-15/h4-12,14H,1H2,2-3H3

InChI Key

GYMFSISYCJKVTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)OC(=O)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.